In-Depth Technical Guide: Synthesis and Characterization of 1-Stearoyl-rac-glycerol-d40
In-Depth Technical Guide: Synthesis and Characterization of 1-Stearoyl-rac-glycerol-d40
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Stearoyl-rac-glycerol-d40, a deuterated internal standard crucial for quantitative analysis in lipidomics and drug development research. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this stable isotope-labeled compound.
Introduction
1-Stearoyl-rac-glycerol-d40 (also known as 1-Monostearin-d40 or MG(18:0-d40/0:0/0:0)) is the deuterium-labeled form of 1-Stearoyl-rac-glycerol.[1] Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of a high number of deuterium (B1214612) atoms results in a significant mass shift, allowing for clear differentiation from the endogenous analyte while maintaining similar chemical and physical properties.
Physicochemical Properties and Data
A summary of the key quantitative data for 1-Stearoyl-rac-glycerol-d40 and its precursors is presented below.
| Property | Value | Reference(s) |
| Compound Name | 1-Stearoyl-rac-glycerol-d40 | [1] |
| Synonyms | 18:0-d40-MG, 1-Monostearin-d40, MG(18:0-d40/0:0/0:0) | [1] |
| CAS Number | 2692624-09-0 | [1] |
| Molecular Formula | C₂₁H₂D₄₀O₄ | [1] |
| Molecular Weight | 398.8 g/mol | [1] |
| Isotopic Purity | ≥99% deuterated forms (d1-d40) | [1] |
| Formulation | Crystalline solid | [1] |
| Solubility | Chloroform: 50 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Precursor 1: Stearic Acid-d35 | Commercially available | |
| Precursor 2: Glycerol-d5 | Commercially available, ≥98 atom % D | [3][4] |
Synthesis of 1-Stearoyl-rac-glycerol-d40
The synthesis of 1-Stearoyl-rac-glycerol-d40 is achieved through the esterification of commercially available deuterated precursors: stearic acid-d35 and glycerol-d5. Both enzymatic and chemical catalysis methods are viable for this reaction. An enzymatic approach is presented here for its high selectivity and milder reaction conditions.
Experimental Protocol: Enzymatic Esterification
This protocol is a representative method adapted from general procedures for monoglyceride synthesis.[5]
Materials:
-
Stearic acid-d35
-
Immobilized Candida antarctica lipase (B570770) B (Novozym 435)
-
2-methyl-2-butanol (tert-amyl alcohol), anhydrous
-
Hexane, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
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Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve stearic acid-d35 (1 equivalent) and glycerol-d5 (3-5 equivalents) in anhydrous 2-methyl-2-butanol. The excess of glycerol-d5 drives the reaction towards the formation of the monoester.
-
Add immobilized Candida antarctica lipase B (approximately 10% by weight of the substrates).
-
Heat the reaction mixture to 60-70°C with continuous stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.
-
Upon completion (typically 24-48 hours), cool the mixture to room temperature and remove the enzyme by filtration.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the 1-Stearoyl-rac-glycerol-d40.
-
Combine the fractions containing the pure product and evaporate the solvent to yield a crystalline solid.
Synthesis Workflow Diagram
Caption: Enzymatic synthesis workflow for 1-Stearoyl-rac-glycerol-d40.
Characterization
The synthesized 1-Stearoyl-rac-glycerol-d40 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and to assess the degree of deuteration.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the protons on the stearoyl chain and the glycerol (B35011) backbone, confirming successful deuteration. Residual proton signals can be used to quantify the isotopic purity.
²H-NMR (Deuterium NMR): ²H-NMR will show signals corresponding to the deuterium atoms at the various positions on the stearoyl chain and the glycerol backbone, confirming the locations of isotopic labeling.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum will confirm the carbon skeleton of the molecule. The signals for deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic distribution of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₂₁H₂D₄₀O₄.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivative of 1-Stearoyl-rac-glycerol-d40 is a common method for assessing its purity and confirming its mass. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that are shifted by +40 mass units compared to the non-labeled standard.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of 1-Stearoyl-rac-glycerol-d40.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of 1-Stearoyl-rac-glycerol-d40. The provided experimental framework, based on established chemical principles, offers a reliable pathway for producing this essential internal standard. The detailed characterization methods are critical for ensuring the quality and reliability of the final product for its intended use in quantitative analytical studies within the pharmaceutical and life sciences sectors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycerol-1,1,2,3,3-d5 API for Clinical Studies, (API for Clinical Studies), ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Glycerol-1,1,2,3,3-d5 D 98atom 62502-71-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycerol-d5 | CymitQuimica [cymitquimica.com]
- 7. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]
